3-Oxopentanamide
Description
3-Oxopentanamide (IUPAC name: pentan-3-one-5-amide) is a five-carbon amide with a ketone group at the third carbon and an amide group at the terminal position. Its molecular formula is C₅H₉NO₂, with a molecular weight of 131.13 g/mol. Structurally, it features a linear chain: CH₂-CH₂-C(=O)-CH₂-CONH₂. This compound is characterized by its dual functional groups (ketone and amide), which influence its reactivity, solubility, and applications in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
3-oxopentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4(7)3-5(6)8/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWHPEKDAPOYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537988 | |
| Record name | 3-Oxopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74372-16-0 | |
| Record name | 3-Oxopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxopentanamide can be synthesized through several methods. One common approach involves the reaction of 3-oxopentanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-oxopentanoic acid derivatives. This method is preferred due to its efficiency and scalability. The reaction is conducted in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature.
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety in 3-oxopentanamide undergoes oxidation to form carboxylic acid derivatives. Key findings include:
Reagents and Conditions
-
Potassium permanganate (KMnO₄) : Oxidizes the ketone to 3-oxopentanoic acid under acidic or neutral aqueous conditions.
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Chromium trioxide (CrO₃) : Effective in anhydrous environments, yielding the same carboxylic acid product.
Mechanistic Insights
Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. The reaction is pH-sensitive, with optimal yields achieved in mildly acidic conditions.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 25–50°C | 3-Oxopentanoic acid |
| CrO₃ | Anhydrous CH₂Cl₂, 0–25°C | 3-Oxopentanoic acid |
Reduction Reactions
The ketone group is selectively reduced to a secondary alcohol, while the amide remains intact:
Reagents and Conditions
-
Lithium aluminum hydride (LiAlH₄) : Reduces the ketone to 3-hydroxy-pentanamide in tetrahydrofuran (THF) at reflux.
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Sodium borohydride (NaBH₄) : Requires catalytic CeCl₃ for effective reduction at ambient temperatures .
Mechanistic Insights
Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, which is protonated to yield the alcohol. LiAlH₄’s stronger reducing power enables complete conversion, while NaBH₄ requires Lewis acid assistance .
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux | 3-Hydroxy-pentanamide |
| NaBH₄/CeCl₃ | MeOH, 25°C | 3-Hydroxy-pentanamide |
Substitution Reactions
The amide nitrogen participates in nucleophilic substitution, enabling functional group interconversion:
Reagents and Conditions
-
Acyl chlorides : React with this compound in the presence of triethylamine (Et₃N) to form N-acylated derivatives .
-
Alkyl halides : Facilitate alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Mechanistic Insights
Deprotonation of the amide nitrogen enhances nucleophilicity, allowing attack on electrophilic substrates. Steric effects from the ketone group influence regioselectivity .
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-3-oxopentanamide |
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl-3-oxopentanamide |
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous acid or base cleaves the amide bond, yielding 3-oxopentanoic acid and ammonia.
-
Thermal Degradation : Decomposes above 200°C, forming nitriles and CO₂ as primary byproducts.
Scientific Research Applications
3-Oxopentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a building block for biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-oxopentanamide exerts its effects involves interactions with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The carbonyl group at the third carbon atom plays a crucial role in its reactivity, allowing it to undergo various transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between 3-oxopentanamide and related compounds:
Key Structural and Functional Differences:
Chain Length and Substituents: this compound has a five-carbon backbone, while acetoacetanilide (C10H11NO2) and 3-oxo-2-phenylbutanamide incorporate aromatic phenyl groups. The phenyl rings enhance hydrophobicity and stability, making them suitable for pigment and pharmaceutical applications . 3-Oxopentanoic acid lacks the amide group, replacing it with a carboxylic acid, which increases its acidity and solubility in polar solvents .
Reactivity: The amide group in this compound and acetoacetanilide facilitates nucleophilic reactions (e.g., condensation), whereas the ketone group enables keto-enol tautomerism, critical in dye formation . 3-Oxo-2-phenylbutanamide’s phenyl substitution at position 2 alters steric and electronic effects, influencing its role as a controlled substance precursor .
Applications :
- Acetoacetanilide is industrially significant in synthesizing arylide pigments (e.g., Hansa Yellow) due to its stability and reactivity with diazonium salts .
- 3-Oxo-2-phenylbutanamide is regulated as a forensic marker in amphetamine synthesis, highlighting the impact of structural modifications on legal and safety profiles .
Forensic and Regulatory Insights
- 3-Oxo-2-phenylbutanamide : Identified in wastewater analysis as a trace marker for illicit amphetamine production, underscoring its forensic relevance .
Biological Activity
3-Oxopentanamide, also known by its chemical formula CHNO and CID 13352917, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pentanamide backbone with a keto group at the third carbon. Its structure can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that derivatives of this compound showed significant neuroprotection in MC65 cells, which are used as a model for Alzheimer's disease. The mechanisms involved include modulation of mitochondrial function and reduction of oxidative stress, which are crucial in neurodegenerative conditions .
Inhibition of Enzymatic Activity
This compound has been investigated for its ability to inhibit certain enzymes involved in inflammatory processes. For instance, it has been shown to selectively inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of anti-inflammatory mediators. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which can attenuate inflammation .
Case Study 1: Neuroprotection in Alzheimer's Models
In a controlled study involving transgenic Alzheimer’s disease mice (3xTg AD), treatment with this compound derivatives resulted in significant improvements in mitochondrial respiration rates. The compound was administered at a dosage of 50 mg/kg, leading to a notable reduction in the maximal rate of ADP-stimulated respiration, indicative of improved mitochondrial function .
| Age Group | Treatment Duration | Respiration Suppression (%) |
|---|---|---|
| 5 months | 8 weeks | 9% |
| 10 months | 8 weeks | 25% |
Case Study 2: Anti-Inflammatory Properties
In another study examining the anti-inflammatory effects of this compound, localized inflammatory responses were induced in mice using carrageenan. The administration of the compound resulted in a dose-dependent reduction in leukocyte infiltration and normalization of PEA levels, demonstrating its potential as an anti-inflammatory agent .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
